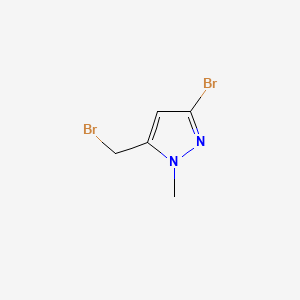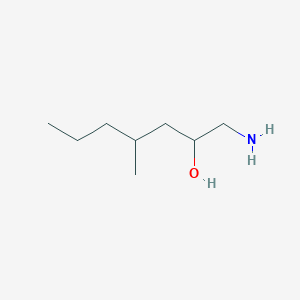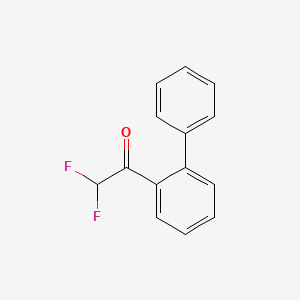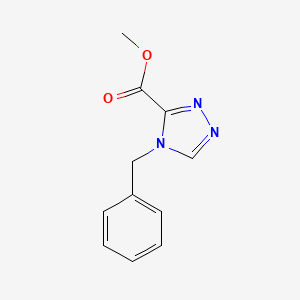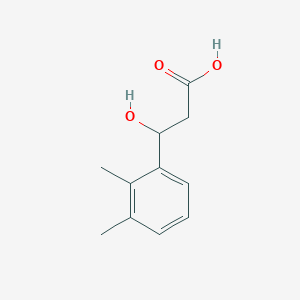
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by a hydroxy group attached to a propanoic acid chain, which is further substituted with a 2,3-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and a suitable propanoic acid derivative.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.
化学反应分析
Types of Reactions
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or further reduce it to an alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use as a precursor for drug development or its effects on specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
3-(2,3-Dimethylphenyl)-3-hydroxybutanoic acid: Similar structure with an additional carbon in the propanoic acid chain.
3-(2,3-Dimethylphenyl)-3-hydroxybenzoic acid: Similar structure with a benzoic acid group instead of propanoic acid.
3-(2,3-Dimethylphenyl)-3-hydroxyacetic acid: Similar structure with an acetic acid group instead of propanoic acid.
Uniqueness
3-(2,3-Dimethylphenyl)-3-hydroxypropanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI 键 |
SWVBYGDELWGRQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(CC(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


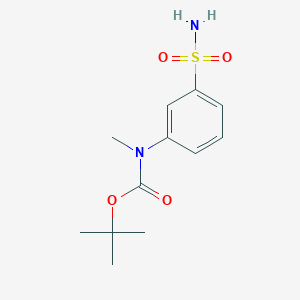


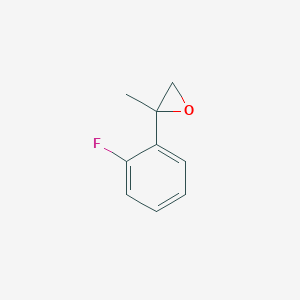
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
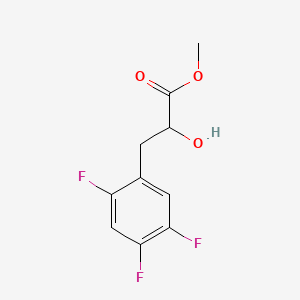
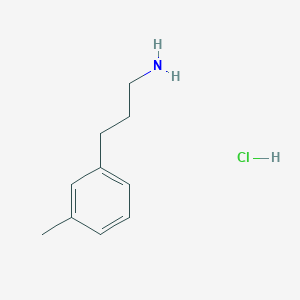
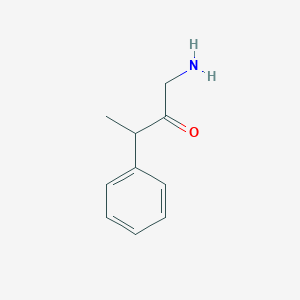
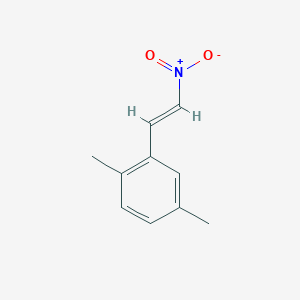
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
